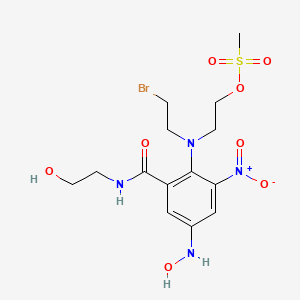

PR-104 metabolite M22

Description

Context of Hypoxia-Activated Prodrugs (HAPs) in Research

Solid tumors often outgrow their blood supply, leading to regions with insufficient oxygen, a condition known as hypoxia. frontiersin.org Hypoxic tumor cells are notoriously resistant to standard cancer treatments for several reasons. wikipedia.org Firstly, many chemotherapy drugs cannot effectively penetrate deep into the tumor tissue to reach these cells. wikipedia.org Secondly, the low oxygen environment causes cells to enter a slower-dividing, or quiescent, state, making them less susceptible to drugs that target rapidly proliferating cells. wikipedia.orgnih.gov

Hypoxia-activated prodrugs (HAPs) represent a targeted therapeutic approach designed to exploit this unique feature of the tumor microenvironment. frontiersin.org These prodrugs are administered in an inactive form and are designed to undergo bioreduction—a chemical reduction process mediated by enzymes—specifically in hypoxic tissues. nih.gov This selective activation generates potent cytotoxic agents that can then kill the surrounding cancer cells. frontiersin.org The ideal HAP possesses several key characteristics, including efficient diffusion into tumor tissue, appropriate reduction chemistry, and a potent activated form that can also exert a "bystander effect," killing adjacent tumor cells that may not be hypoxic themselves. nih.gov

Overview of PR-104 as a "Pre-Prodrug" and its Biotransformation to PR-104A

PR-104 is a water-soluble phosphate (B84403) ester that functions as a "pre-prodrug." aacrjournals.orgnih.gov Following administration, it is rapidly converted in the body by systemic phosphatases into its more lipophilic and active alcohol form, PR-104A. frontiersin.orgnih.govresearchgate.net PR-104A is the actual hypoxia-activated prodrug, a dinitrobenzamide mustard. aacrjournals.orgnih.gov

The activation of PR-104A is primarily designed to occur in the hypoxic regions of tumors. aacrjournals.org This process involves the one-electron reduction of one of the nitro groups on PR-104A, a reaction catalyzed by various reductases, with NADPH:cytochrome P450 oxidoreductase (POR) playing a significant role. frontiersin.orgaacrjournals.orgnih.gov This initial reduction is sensitive to oxygen; in well-oxygenated tissues, the resulting nitro radical is rapidly re-oxidized back to the inactive PR-104A, thus sparing healthy cells. aacrjournals.org However, under hypoxic conditions, this re-oxidation is inhibited, allowing for further reduction to occur. aacrjournals.org

It is noteworthy that PR-104A can also be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3), which can be overexpressed in certain types of tumors. aacrjournals.orgnih.gov

Positioning of PR-104 Metabolite M22 within the PR-104 Metabolic Cascade as a DNA-Crosslinking Agent

The bioreductive activation of PR-104A under hypoxic conditions leads to the formation of a series of reactive metabolites. The initial reduction product is the hydroxylamine (B1172632), PR-104H. frontiersin.orgtandfonline.com This can be further reduced to the corresponding amine, PR-104M. frontiersin.orgtandfonline.com Both PR-104H and PR-104M are potent DNA-alkylating agents, capable of forming cross-links within and between DNA strands. aacrjournals.orgnih.gov This DNA damage is a primary mechanism of their cytotoxic effect. nih.gov

Within this metabolic cascade, the term "M22" has been used in research to refer to the amine metabolite, PR-104M. Therefore, PR-104 metabolite M22 is synonymous with PR-104M . This amine metabolite is one of the final, highly active cytotoxins produced from the PR-104 pre-prodrug. frontiersin.orgnih.gov Its ability to crosslink DNA is central to the therapeutic strategy of the PR-104 system. nih.govnih.gov The formation of these DNA cross-links by metabolites like M22 (PR-104M) ultimately leads to cell death in the targeted hypoxic tumor cells. nih.gov

Research Findings on PR-104 and its Metabolites

| Feature | Description | References |

| Prodrug System | PR-104 is a water-soluble phosphate ester pre-prodrug. | aacrjournals.orgnih.gov |

| Active Prodrug | Systemic phosphatases convert PR-104 to the lipophilic alcohol, PR-104A. | frontiersin.orgnih.govresearchgate.net |

| Hypoxic Activation | PR-104A is activated by one-electron reduction in hypoxic conditions, primarily by NADPH:cytochrome P450 oxidoreductase (POR). | frontiersin.orgaacrjournals.orgnih.gov |

| Aerobic Activation | The enzyme aldo-keto reductase 1C3 (AKR1C3) can activate PR-104A independently of oxygen levels. | aacrjournals.orgnih.gov |

| Active Metabolites | Reduction of PR-104A forms the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M/M22). | frontiersin.orgtandfonline.comd-nb.info |

| Mechanism of Action | PR-104H and PR-104M/M22 are DNA cross-linking agents that cause cytotoxicity. | aacrjournals.orgnih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

952144-65-9 |

|---|---|

Molecular Formula |

C14H21BrN4O8S |

Molecular Weight |

485.31 g/mol |

IUPAC Name |

2-[N-(2-bromoethyl)-4-(hydroxyamino)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate |

InChI |

InChI=1S/C14H21BrN4O8S/c1-28(25,26)27-7-5-18(4-2-15)13-11(14(21)16-3-6-20)8-10(17-22)9-12(13)19(23)24/h8-9,17,20,22H,2-7H2,1H3,(H,16,21) |

InChI Key |

GGQLBTNLBIONTJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])NO)C(=O)NCCO |

Origin of Product |

United States |

Biochemical Activation Pathways of Pr 104 Metabolite M22

Enzymatic Conversion of PR-104A to Activated Metabolites

The journey from the administered pre-prodrug, PR-104, to the active metabolite M22 begins with the systemic hydrolysis of PR-104 to its alcohol derivative, PR-104A. wikipedia.orgnih.gov It is this intermediate, PR-104A, that serves as the substrate for intracellular reductive enzymes, which catalyze its conversion into the DNA cross-linking hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites. nih.govresearchgate.net This enzymatic reduction is a critical determinant of PR-104's anticancer activity and proceeds via two distinct pathways involving one-electron and two-electron reductases.

Role of One-Electron Reductases (e.g., NADPH:Cytochrome P450 Oxidoreductase, POR) in PR-104A Reduction

Under hypoxic conditions, one-electron reductases are the primary drivers of PR-104A bioactivation. mdpi.comnih.gov Among these, NADPH:cytochrome P450 oxidoreductase (POR) has been identified as a major contributor to the anaerobic activation of PR-104A. mdpi.comaacrjournals.org This process involves the transfer of a single electron to one of the nitro groups of PR-104A, generating a nitro radical anion. nih.gov In the absence of oxygen, this unstable intermediate undergoes further reduction to form the cytotoxic hydroxylamine (PR-104H) and subsequently the amine (PR-104M) metabolites. mdpi.comaacrjournals.org The presence of molecular oxygen can reverse this process through back-oxidation of the nitro radical, thereby limiting the activation of PR-104A to hypoxic regions. mdpi.comaacrjournals.org

The expression levels of POR can significantly influence the sensitivity of tumor cells to PR-104A under hypoxic conditions. Overexpression of POR has been shown to enhance the hypoxic cytotoxicity of PR-104A, highlighting its crucial role in the hypoxia-selective activation of the prodrug. aacrjournals.org

Role of Two-Electron Reductases (e.g., Aldo-Keto Reductase 1C3, AKR1C3) in PR-104A Reduction

In addition to the hypoxia-dependent one-electron reduction, PR-104A can also be activated by two-electron reductases, most notably aldo-keto reductase 1C3 (AKR1C3). wikipedia.orgnih.govmdpi.comnih.govnih.gov This enzyme catalyzes the direct, two-electron reduction of a nitro group of PR-104A to a hydroxylamine, bypassing the oxygen-sensitive nitro radical intermediate. nih.gov Consequently, this activation pathway is largely insensitive to oxygen levels and can occur in both aerobic and hypoxic conditions. nih.govaacrjournals.org

The expression of AKR1C3 varies among different tumor types and has been identified as a key determinant of PR-104A sensitivity in normoxic conditions. aacrjournals.orgnih.gov High levels of AKR1C3 expression in certain cancers, such as T-cell acute lymphoblastic leukemia and some solid tumors, can lead to significant PR-104A activation even in well-oxygenated tissues. wikipedia.orgnih.gov This oxygen-independent activation by AKR1C3 represents an important "off-target" mechanism that can contribute to both the efficacy and toxicity of PR-104. mdpi.comnih.gov

| Enzyme Class | Key Enzyme(s) | Oxygen Dependence | Mechanism | Resulting Metabolites |

| One-Electron Reductases | NADPH:Cytochrome P450 Oxidoreductase (POR) | Hypoxia-dependent | Single electron transfer to a nitro group, forming a nitro radical anion. | PR-104H, PR-104M (M22) |

| Two-Electron Reductases | Aldo-Keto Reductase 1C3 (AKR1C3) | Oxygen-insensitive | Direct two-electron reduction of a nitro group. | PR-104H |

Influence of Tumor Microenvironment on PR-104 Metabolite M22 Activation

The unique microenvironment of solid tumors, particularly the presence of hypoxia, plays a pivotal role in the selective activation of PR-104A and the subsequent generation of M22.

Hypoxia-Dependent Activation Mechanisms

The hallmark of PR-104's design is its selective activation in the hypoxic regions of tumors. mdpi.comnih.gov Low oxygen tension (hypoxia) is a common feature of solid tumors and provides a therapeutic window for hypoxia-activated prodrugs. nih.gov In this environment, the one-electron reduction of PR-104A by enzymes like POR proceeds efficiently, leading to the formation of the cytotoxic metabolites PR-104H and PR-104M. nih.govaacrjournals.org The low oxygen concentration prevents the back-oxidation of the initial nitro radical, thus committing the molecule to the activation pathway. mdpi.comaacrjournals.org This hypoxia-selective activation is a key mechanism for achieving tumor-specific drug targeting while sparing well-oxygenated normal tissues. mdpi.com

Oxygen-Insensitive Activation Mechanisms

While hypoxia is the primary intended driver of PR-104A activation, the presence of enzymes like AKR1C3 introduces an oxygen-insensitive pathway. aacrjournals.orgnih.gov This means that PR-104A can be converted to its active metabolites regardless of the oxygen status in tumors that express high levels of this enzyme. aacrjournals.org This can be advantageous in tumors with heterogeneous oxygenation or in hematological malignancies where hypoxia may be less pronounced. wikipedia.org However, the expression of AKR1C3 in normal tissues can also lead to off-target activation and potential toxicity. mdpi.com

Identification of Specific Biotransformation Products Contributing to PR-104 Metabolite M22 Activity

The enzymatic reduction of PR-104A results in the formation of two key cytotoxic metabolites: the hydroxylamine derivative (PR-104H) and the amine derivative (PR-104M or M22). nih.govaacrjournals.org Both of these metabolites are potent DNA cross-linking agents. nih.govresearchgate.net

Molecular Mechanism of Action of Pr 104 Metabolite M22

DNA Adduct Formation and Inter-strand Crosslinking

The active metabolites of PR-104 are potent bifunctional alkylating agents. taylorandfrancis.com The nitrogen mustard moiety of these compounds is highly electrophilic and reacts with nucleophilic sites on the DNA bases. pharmacologyeducation.org The predominant site of alkylation is the N7 position of guanine (B1146940) residues. pharmacologyeducation.org

Initially, the active metabolite can form a monoadduct with a single guanine base. Subsequently, the second reactive arm of the nitrogen mustard can react with a guanine on the opposite DNA strand, resulting in the formation of a DNA inter-strand crosslink (ICL). wikipedia.orgnih.gov These ICLs are highly cytotoxic lesions as they covalently link the two strands of the DNA double helix, preventing their separation. nih.govoup.com This inhibition of strand separation is a critical impediment to essential cellular processes. nih.gov

In addition to inter-strand crosslinks, these metabolites can also form intra-strand crosslinks, where two bases on the same DNA strand are linked. While these are also damaging, the inter-strand crosslinks are considered the most cytotoxic lesions induced by nitrogen mustards. nih.gov

Table 1: Types of DNA Lesions Induced by PR-104 Active Metabolites

| Lesion Type | Description | Consequence |

| Monoadducts | Covalent attachment of the metabolite to a single DNA base, primarily the N7 of guanine. | Can be a precursor to crosslinks or may be repaired. |

| Inter-strand Crosslinks (ICLs) | Covalent linkage between two bases on opposite DNA strands. wikipedia.org | Prevents DNA strand separation, blocking replication and transcription. nih.govnih.gov |

| Intra-strand Crosslinks | Covalent linkage between two bases on the same DNA strand. | Can distort the DNA helix and interfere with DNA processing. |

Impact on DNA Replication Fidelity and Transcriptional Processes

The formation of DNA adducts and, in particular, inter-strand crosslinks by PR-104 metabolite M22 has a profound impact on DNA replication and transcription. These processes require the separation of the two DNA strands to serve as templates, a process that is physically blocked by ICLs. nih.govnih.gov

When a replication fork encounters an ICL, it stalls, which can lead to the collapse of the replication fork and the formation of DNA double-strand breaks. researchgate.net This triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). nih.gov A key event in the DDR is the phosphorylation of the histone variant H2AX, forming γH2AX, which serves as a beacon for the recruitment of DNA repair proteins. researchgate.net

In an attempt to bypass these lesions and complete replication, cells may employ specialized, low-fidelity DNA polymerases through a process called translesion synthesis (TLS). oup.comnih.gov These polymerases are capable of replicating past damaged DNA but often do so with a higher error rate, thereby decreasing the fidelity of DNA replication and potentially introducing mutations. nih.gov For instance, studies on nitrogen mustard-induced DNA adducts have shown a significant increase in the misincorporation of nucleotides opposite the damaged base. nih.gov

Similarly, transcription is also halted by the presence of ICLs, as RNA polymerase is unable to proceed along the crosslinked DNA template. nih.gov This blockage of transcription prevents the synthesis of essential proteins and can contribute to the cytotoxic effects of the compound. The cell can activate a specific repair pathway known as transcription-coupled repair to attempt to remove the lesion and resume transcription. nih.gov

Table 2: Effects of PR-104 Metabolite M22 on DNA-Related Processes

| Process | Effect of DNA Lesions | Cellular Response |

| DNA Replication | Stalling of the replication fork at the site of the crosslink. nih.gov | Activation of the DNA Damage Response (DDR), potential for replication fork collapse, and induction of γH2AX. nih.gov |

| Replication Fidelity | Potential for decreased fidelity due to the use of error-prone translesion synthesis (TLS) polymerases to bypass the lesion. oup.comnih.gov | Increased likelihood of mutations. nih.gov |

| Transcription | Blockage of RNA polymerase progression along the DNA template. nih.gov | Inhibition of gene expression and activation of transcription-coupled repair pathways. nih.gov |

Potential Interactions with Other Cellular Macromolecules

While DNA is the primary and most critical target for the cytotoxic action of PR-104 metabolite M22, the reactive nature of the nitrogen mustard group means that it can, in principle, react with other nucleophilic molecules within the cell.

Nitrogen mustards are known to react with a variety of cellular nucleophiles, including those found in proteins and small molecules like glutathione (B108866). taylorandfrancis.com The interaction with glutathione is primarily a detoxification mechanism, as the resulting conjugate is less reactive and can be eliminated from the cell. taylorandfrancis.com

However, the main body of research on the mechanism of action of PR-104 and similar nitrogen mustards focuses on DNA as the key therapeutic target. The profound and highly cytotoxic effects of DNA inter-strand crosslinking are considered the major contributor to the anti-tumor activity of these compounds. At present, there is limited specific research detailing the functional consequences of interactions between the active metabolites of PR-104 and other cellular macromolecules as a primary mode of cytotoxic action. The high reactivity and affinity for the N7 of guanine in DNA likely make it the most significant cellular target.

Cellular Responses Induced by Pr 104 Metabolite M22

Induction of DNA Damage Response Pathways

The primary mechanism of action for the active metabolites of PR-104 is the induction of severe DNA damage. These metabolites are bifunctional alkylating agents that form covalent bonds with DNA, leading to the formation of DNA monoadducts and highly cytotoxic interstrand cross-links (ICLs). This damage activates complex cellular signaling networks known as DNA Damage Response (DDR) pathways.

A key early event in the cellular response to DNA double-strand breaks (DSBs), which can arise from the processing of ICLs, is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. This modification serves as a crucial marker for DNA damage, facilitating the recruitment of DNA repair proteins to the damaged sites.

In preclinical studies, cancer cells exposed to PR-104A under hypoxic conditions showed a significant increase in γH2AX formation. For instance, in SiHa human cervical cancer cells, immunostaining for γH2AX revealed a marked increase in nuclear foci 24 hours after a 1-hour exposure to PR-104A in a hypoxic environment, a response that was substantially lower under aerobic conditions. This hypoxia-selective induction of γH2AX correlates directly with the increased metabolic reduction of PR-104A to its DNA-damaging metabolites, PR-104H and PR-104M, confirming that the DNA damage is a direct consequence of the prodrug's activation. mdpi.com

The formation of DNA strand breaks and, particularly, interstrand cross-links by PR-104 metabolites has been quantitatively assessed using the single-cell gel electrophoresis, or comet assay. This technique measures DNA damage at the level of individual cells. In the alkaline version of the assay, ICLs are detected by their ability to impede the migration of DNA fragments induced by a defined dose of ionizing radiation.

Studies utilizing the alkaline comet assay have demonstrated that exposure of SiHa cells to PR-104A under hypoxic conditions leads to a significant increase in DNA interstrand cross-linking. researchgate.net This effect is consistent with the bioactivation of PR-104A into its reactive metabolites, which then cross-link the DNA strands. The level of ICLs has been shown to correlate with the cytotoxic activity of the compound, underscoring the importance of this type of DNA lesion in mediating the cellular response to PR-104.

Modulation of Cell Cycle Progression

Upon detection of significant DNA damage, the DDR pathways activate cell cycle checkpoints. These checkpoints serve as crucial control mechanisms that temporarily halt cell cycle progression, providing the cell with an opportunity to repair the damaged DNA before it can be replicated or segregated into daughter cells.

The extensive DNA cross-linking induced by the active metabolites of PR-104 is a potent trigger for the G2/M checkpoint. Research has shown that treatment with PR-104A leads to a profound arrest of cells in the G2 phase of the cell cycle. mdpi.com This G2 arrest prevents cells with damaged DNA from entering mitosis, thereby avoiding catastrophic mitotic events and the propagation of genetic instability. This response is a hallmark of genotoxic agents and is critical in determining the ultimate fate of the cell—either successful repair and survival or the initiation of programmed cell death if the damage is deemed irreparable.

Mechanisms of Induced Cell Death Pathways

When the DNA damage inflicted by PR-104 metabolites is too severe to be repaired, the cell activates programmed cell death pathways, primarily apoptosis. Apoptosis is an orderly, energy-dependent process of cellular suicide that is essential for eliminating damaged or dangerous cells without inducing an inflammatory response.

The formation of extensive ICLs by PR-104H and PR-104M is a strong stimulus for apoptosis. nih.gov The persistent signaling from activated DDR pathways and the prolonged G2/M cell cycle arrest ultimately converge on the machinery of the intrinsic apoptotic pathway. This pathway is initiated at the mitochondria and involves the release of pro-apoptotic factors like cytochrome c, leading to the activation of a cascade of cysteine proteases known as caspases. The executioner caspases, such as caspase-3, then dismantle the cell by cleaving critical cellular substrates, resulting in the characteristic morphological changes of apoptosis and cell death. nih.gov

Cellular Sensitivity and Resistance Mechanisms in Preclinical Models

The efficacy of PR-104 is not uniform across all cancer cells. The sensitivity of a given cell line or tumor to the prodrug is heavily influenced by its metabolic capacity to activate PR-104A into its cytotoxic forms. This bioactivation is dependent on the expression and activity of specific cellular reductase enzymes.

Two main classes of enzymes have been identified as key players in the bioactivation of PR-104A:

One-electron reductases: Under hypoxic conditions, enzymes such as NADPH:cytochrome P450 oxidoreductase (POR) catalyze the one-electron reduction of PR-104A. This process is oxygen-sensitive, as oxygen can reverse the initial reduction step, thereby preventing the formation of the active metabolites. nih.gov

Two-electron reductases: The enzyme aldo-keto reductase 1C3 (AKR1C3) has been identified as a potent, oxygen-insensitive two-electron reductase of PR-104A. nih.gov High expression of AKR1C3 can render cancer cells sensitive to PR-104A even under normal oxygen (aerobic) conditions.

The differential expression of these enzymes across various cancer cell lines directly correlates with their sensitivity to PR-104A. For example, hepatocellular carcinoma (HCC) cell lines with high AKR1C3 expression, such as HepG2 and PLC/PRF/5, show greater sensitivity to PR-104A under aerobic conditions compared to cell lines with low AKR1C3 expression, like SNU-398 and Hep3B. nih.gov Conversely, the hypoxic selectivity of PR-104A is more pronounced in the low-AKR1C3 cell lines, where activation is more dependent on hypoxia-inducible one-electron reductases like POR. nih.gov

| Cell Line (Cancer Type) | AKR1C3 Expression Level | Relative Sensitivity to PR-104A (Aerobic) | Primary Activation Mechanism (Aerobic) | Primary Activation Mechanism (Hypoxic) |

|---|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | High | High | AKR1C3 | AKR1C3 / One-electron reductases (e.g., POR) |

| PLC/PRF/5 (Hepatocellular Carcinoma) | High | High | AKR1C3 | AKR1C3 / One-electron reductases (e.g., POR) |

| SNU-398 (Hepatocellular Carcinoma) | Low | Low | Minimal | One-electron reductases (e.g., POR) |

| Hep3B (Hepatocellular Carcinoma) | Low | Low | Minimal | One-electron reductases (e.g., POR) |

Differential Cytotoxicity Across Diverse Tumor Cell Line Panels

The cytotoxic efficacy of PR-104M, the amine metabolite of the prodrug PR-104, exhibits significant variation across different human tumor cell lines. This differential sensitivity is influenced by several factors, most notably the cellular oxygen status and the expression levels of specific enzymes responsible for the metabolic activation of its precursor, PR-104A.

Research conducted on a panel of human hepatocellular carcinoma (HCC) cell lines under aerobic conditions revealed distinct sensitivity profiles to PR-104M. nih.gov The PLC/PRF/5 and Hep3B cell lines were found to be significantly more resistant to PR-104M compared to HepG2 and SNU-398 cells. nih.gov This suggests that intrinsic cellular factors, potentially related to DNA repair capacity or other resistance mechanisms, play a crucial role in determining the ultimate cytotoxic outcome of the metabolite. nih.gov The sensitivity pattern to PR-104M was observed to be similar to that of the conventional nitrogen mustard, melphalan, indicating that differences in intrinsic sensitivity to DNA cross-linking agents contribute to the differential cytotoxicity. nih.gov

The conversion of the immediate precursor PR-104A into its cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine), is a critical determinant of efficacy. nih.gov This metabolic activation is markedly enhanced under hypoxic conditions. nih.govnih.gov Consequently, the cytotoxicity of the parent compound, PR-104A, is substantially greater in anoxic environments. The Hypoxic Cytotoxicity Ratio (HCR), which measures the difference in cytotoxicity between aerobic and anoxic conditions, varies significantly among cell lines. For instance, in a study of HCC cell lines, the HCR for PR-104A was 51-fold for PLC-PRF-5, but only 15-fold for HepG2. nih.gov This variability is linked to the differential rates of PR-104A reduction under aerobic versus hypoxic conditions. nih.govnih.gov

Furthermore, the expression of enzymes such as aldo-keto reductase 1C3 (AKR1C3) can lead to the activation of PR-104A even under aerobic conditions, influencing the differential cytotoxicity profile. nih.govnih.gov Cell lines with high AKR1C3 expression, such as HepG2 and PLC/PRF/5, demonstrate more extensive aerobic metabolism of PR-104A into PR-104H and PR-104M compared to cell lines with low AKR1C3 expression. nih.gov However, high enzymatic activity does not always correlate with high sensitivity, as seen in the PLC/PRF/5 line, which is intrinsically resistant to the metabolites themselves. nih.gov

Studies using a broader panel of nine human tumor cell lines confirmed that both aerobic and hypoxic reduction of PR-104A contribute to its antitumor activity. nih.gov Cell lines with very low rates of aerobic reduction, such as A2780, C33A, and H1299, displayed different mechanisms of cytotoxicity under aerobic conditions compared to faster metabolizing lines. nih.gov

The following tables present data on the cytotoxic activity of PR-104M and its precursor, PR-104A, in various cancer cell lines.

Table 1: Aerobic Cytotoxicity (IC50) of PR-104M in Hepatocellular Carcinoma Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The data below illustrates the varying sensitivity of four HCC cell lines to the PR-104 metabolite M22 (PR-104M) after 4 hours of exposure under normal oxygen (aerobic) conditions.

| Cell Line | IC50 (µM) | Significance of Difference vs. HepG2 |

|---|---|---|

| HepG2 | 0.31 | N/A |

| SNU-398 | 0.45 | Not Significant |

| PLC/PRF/5 | 1.29 | p < 0.01 |

| Hep3B | 3.00 | p < 0.001 |

Data sourced from a study on the antiproliferative activity of PR-104 metabolites in HCC cell lines. nih.gov

Table 2: Differential Cytotoxicity of PR-104A Under Aerobic vs. Anoxic Conditions

The cytotoxicity of PR-104A, the direct precursor to PR-104M, is significantly enhanced in low-oxygen (anoxic) environments. The C10 value is the drug concentration required to achieve 10% cell survival. The Hypoxic Cytotoxicity Ratio (HCR) is calculated by dividing the aerobic C10 by the anoxic C10, indicating the degree of hypoxia-selective activation.

| Cell Line | C10 (µM) - Aerobic | C10 (µM) - Anoxic | Hypoxic Cytotoxicity Ratio (HCR) |

|---|---|---|---|

| HepG2 | 1.5 | 0.10 | 15 |

| SNU-398 | 6.2 | 0.30 | 21 |

| PLC/PRF/5 | 10.7 | 0.21 | 51 |

| SiHa | - | - | 10 |

| H460 | - | - | 7 |

Data for HCC cell lines (HepG2, SNU-398, PLC/PRF/5) sourced from clonogenic assays after 4-hour drug exposure. nih.gov HCR data for SiHa and H460 cell lines is also included for comparison. nih.gov

Preclinical Evaluation of Pr 104 Metabolite M22 Activity in Experimental Models

In Vitro Cytotoxicity Studies

Assessment of PR-104A and Derived Metabolite Cytotoxicity in Various Tumor Cell Lines

The cytotoxic potential of PR-104A, which serves as the direct precursor to the active metabolites, has been evaluated across a panel of human tumor cell lines under both normal oxygen (aerobic) and low oxygen (hypoxic) conditions. The formation of the cytotoxic metabolites PR-104H and PR-104M is significantly enhanced under hypoxia. nih.gov

In vitro studies demonstrate that the sensitivity of different cell lines to PR-104A varies. This variability can be attributed to factors such as the expression levels of specific reductases like aldo-keto reductase 1C3 (AKR1C3), which can activate PR-104A even under aerobic conditions. nih.govnih.gov For instance, hepatocellular carcinoma (HCC) cell lines with high AKR1C3 expression, such as HepG2 and PLC/PRF/5, show sensitivity to PR-104A even in the presence of oxygen. nih.govnih.gov Conversely, cell lines with low AKR1C3 expression, like SNU-398 and Hep3B, exhibit greater hypoxic selectivity. nih.gov

| Cell Line | Cancer Type | Condition | IC50 (µM) for PR-104A |

|---|---|---|---|

| SiHa | Cervical Cancer | Aerobic | 1.8 |

| SiHa | Cervical Cancer | Anoxic | 0.18 |

| H460 | Lung Cancer | Aerobic | 1.3 |

| H460 | Lung Cancer | Anoxic | 0.18 |

| HepG2 | Hepatocellular Carcinoma | Aerobic | 1.5 |

| HepG2 | Hepatocellular Carcinoma | Hypoxic | 0.14 |

| PLC/PRF/5 | Hepatocellular Carcinoma | Aerobic | 2.8 |

| PLC/PRF/5 | Hepatocellular Carcinoma | Hypoxic | 0.58 |

| SNU-398 | Hepatocellular Carcinoma | Aerobic | 11.3 |

| SNU-398 | Hepatocellular Carcinoma | Hypoxic | 0.20 |

| Hep3B | Hepatocellular Carcinoma | Aerobic | 22.1 |

| Hep3B | Hepatocellular Carcinoma | Hypoxic | 0.29 |

This table presents the concentration of PR-104A required to inhibit cell growth by 50% (IC50) under aerobic (or normoxic) and anoxic (or hypoxic) conditions in various cancer cell lines. Data compiled from multiple preclinical studies. nih.govnih.gov

Quantification of Hypoxia-Selective Cytotoxicity Ratios

The hypoxia-selective cytotoxicity ratio (HCR), also known as the hypoxic cytotoxicity ratio, is a critical measure of a bioreductive drug's specificity for cancer cells in low-oxygen environments. It is calculated by dividing the IC50 value under aerobic conditions by the IC50 value under hypoxic conditions. A higher HCR indicates greater selectivity and potency in hypoxic conditions.

The HCR for PR-104A varies significantly across different cell lines, largely influenced by their enzymatic makeup. nih.gov Cell lines with low levels of the aerobic reductase AKR1C3, such as SNU-398 and Hep3B, demonstrate substantially higher HCRs, indicating a strong dependence on hypoxia for activation. nih.govnih.gov In contrast, cell lines like SiHa and H460, which have high AKR1C3 expression, show suppressed HCRs because the drug is also activated under aerobic conditions, reducing its hypoxia selectivity. nih.gov

| Cell Line | Cancer Type | Hypoxic Cytotoxicity Ratio (HCR) |

|---|---|---|

| SiHa | Cervical Cancer | 10 |

| H460 | Lung Cancer | 7.2 |

| HepG2 | Hepatocellular Carcinoma | 10.7 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 4.8 |

| SNU-398 | Hepatocellular Carcinoma | 56.5 |

| Hep3B | Hepatocellular Carcinoma | 76.2 |

This table displays the calculated Hypoxic Cytotoxicity Ratio (HCR) for PR-104A in different cancer cell lines, defined as the ratio of aerobic IC50 to hypoxic/anoxic IC50. Data compiled from multiple preclinical studies. nih.govnih.gov

In Vivo Antitumor Activity in Non-Human Xenograft Models

Efficacy as a Monotherapy in Diverse Xenograft Models

The antitumor activity of PR-104 as a single agent has been demonstrated in various human tumor xenograft models, which involve transplanting human tumor cells into immunodeficient mice. zkbymed.commdpi.com The efficacy in these models is linked to both the hypoxic fraction within the tumor and the expression of reductases that activate PR-104A. nih.govnih.gov

Evaluation of Activity in Combination with Radiotherapy in Xenograft Models

Radiation therapy is a cornerstone of cancer treatment, and it is known to be less effective against hypoxic cells. The ability of PR-104's metabolites to specifically target and kill these radioresistant hypoxic cells makes it a rational agent for combination therapy.

Preclinical studies have explored this combination in xenograft models. In SiHa, H460, and HT29 tumor xenografts, PR-104 administered shortly after γ-irradiation demonstrated a potentiation of antitumor effects. researchgate.net The combination therapy resulted in greater cell killing and tumor growth delay compared to either radiotherapy or PR-104 monotherapy alone, supporting the hypothesis that the drug's active metabolites can effectively eliminate the hypoxic cell populations that survive radiation treatment. researchgate.net

Assessment of Activity in Combination with Conventional Chemotherapeutic Agents in Xenograft Models

Combining PR-104 with standard chemotherapeutic agents has been investigated to enhance antitumor efficacy. The rationale is to target both the oxygenated and hypoxic compartments of a tumor simultaneously.

In preclinical models of hepatocellular carcinoma, the combination of PR-104 with sorafenib, a multi-kinase inhibitor, was found to be significantly active in all four tested xenograft models (HepG2, PLC/PRF/5, SNU-398, and Hep3B). nih.govnih.gov This suggests a synergistic or additive effect between the two agents. Clinical trials have also been initiated to explore combinations of PR-104 with agents like docetaxel (B913) or gemcitabine (B846) in patients with solid tumors, based on the promising preclinical rationale of combining a hypoxia-activated prodrug with conventional chemotherapy. clinicaltrials.gov

Analysis of Tumor Growth Inhibition and Regression in Preclinical Models

The antitumor activity of PR-104, through its conversion to active metabolites, has been demonstrated in multiple preclinical human tumor xenograft models. nih.gov As a monotherapy, PR-104 showed significant activity in six out of eight xenograft models studied. nih.govresearchgate.net This activity is largely attributed to the formation of DNA cross-linking metabolites, such as PR-104H and PR-104M, particularly in the hypoxic conditions characteristic of solid tumors. nih.govnih.gov

In studies using tumor excision assays, PR-104 demonstrated superior killing of both hypoxic (radioresistant) and aerobic cells in HT29 (colon), SiHa (cervical), and H460 (lung) xenografts when compared to tirapazamine (B611382) or conventional mustard agents at equivalent host toxicity. nih.govresearchgate.net Further investigations in hepatocellular carcinoma (HCC) models showed that PR-104 monotherapy led to significant reductions in the growth of Hep3B and HepG2 xenografts. nih.gov The response in these models is correlated with the expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), which can activate the prodrug PR-104A independently of hypoxia. nih.govnih.gov

The efficacy of the active metabolites in causing tumor growth delay has been quantified using clonogenic cell kill assays. For instance, in HCT116 xenografts, PR-104 treatment resulted in a modest cell kill of 0.43 logs in the wild-type model. nih.gov However, in a model where AKR1C3 was overexpressed, the cell kill significantly increased to 1.68 logs, highlighting the enzyme's role in enhancing the formation of cytotoxic metabolites. nih.gov

| Tumor Model | Cancer Type | Observed Activity | Reference |

|---|---|---|---|

| HT29 | Colon Carcinoma | Greater cell killing of hypoxic and aerobic cells compared to tirapazamine. | nih.govresearchgate.net |

| SiHa | Cervical Carcinoma | Greater cell killing of hypoxic and aerobic cells compared to tirapazamine. | nih.govresearchgate.net |

| H460 | Lung Carcinoma | Greater cell killing of hypoxic and aerobic cells compared to tirapazamine. | nih.govresearchgate.net |

| HepG2 | Hepatocellular Carcinoma | Significant tumor growth inhibition as monotherapy. | nih.gov |

| Hep3B | Hepatocellular Carcinoma | Significant reductions in tumor growth as monotherapy. | nih.gov |

| HCT116 (AKR1C3-negative) | Colorectal Carcinoma | 0.43 log cell kill. | nih.gov |

| HCT116 (AKR1C3-positive) | Colorectal Carcinoma | 1.68 log cell kill. | nih.gov |

Investigation of Bystander Effects from Lipophilic Active Metabolites

The primary intracellular metabolite, the hydroxylamine (B1172632) PR-104H, can react with chloride ions to form lipophilic cytotoxic metabolites. nih.govresearchgate.net These lipophilic metabolites are capable of diffusing out of the cells where they are produced and penetrating nearby cells, thereby exerting a bystander killing effect. nih.govresearchgate.net The ability of these active metabolites to diffuse through a tissue-like environment has been confirmed experimentally using liquid chromatography-mass spectrometry (LC-MS/MS) to detect them in the extracellular medium of multicellular layer cultures exposed to PR-104A. nih.gov

| Tumor Model | Estimated Contribution | Methodology | Reference |

|---|---|---|---|

| SiHa | 30% | Spatially Resolved Pharmacokinetic/Pharmacodynamic (SR-PK/PD) Model | nih.gov |

| HCT116 | 50% | Spatially Resolved Pharmacokinetic/Pharmacodynamic (SR-PK/PD) Model | nih.gov |

Analytical Methodologies for the Study of Pr 104 Metabolite M22 in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a foundational technique for isolating PR-104 metabolites from biological samples like plasma, urine, and cell culture media, allowing for their accurate measurement. researchgate.netnih.gov

Ultra-High-Pressure Liquid Chromatography (UHPLC) for Metabolite Analysis

Ultra-High-Pressure Liquid Chromatography (UHPLC) offers significant advantages for metabolite analysis due to its high resolution, speed, and sensitivity. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can achieve superior separation efficiency compared to traditional HPLC. This is particularly beneficial for resolving structurally similar metabolites of PR-104 from endogenous matrix components. nih.govnih.gov

In the context of dinitrobenzamide mustard compounds, UHPLC is often coupled with high-resolution mass spectrometry (HRMS), providing a powerful platform for untargeted metabolomics to comprehensively profile all detectable metabolites. nih.gov This approach allows researchers to identify not only the expected metabolites like PR-104H and PR-104M but also novel or unexpected biotransformation products. nih.gov The enhanced chromatographic resolution of UHPLC reduces ion suppression effects in the mass spectrometer, leading to more accurate quantification and a greater number of identified metabolites. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 1.7 µm particle size) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) | Efficiently elutes a wide range of metabolites with varying polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle size columns to maintain high efficiency. |

| Column Temperature | 35 - 40 °C | Ensures reproducible retention times and improves peak shape. |

High-Performance Liquid Chromatography (HPLC) for Research Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the routine separation and quantification of PR-104 and its metabolites in research settings. semanticscholar.orgresearchgate.net Purity of PR-104 and its analogues is often confirmed using HPLC with diode array detection, employing reversed-phase C8 or C18 columns. semanticscholar.org

In metabolic studies, HPLC is used to separate the parent compound, PR-104A, from its key reduced metabolites, PR-104H and PR-104M, as well as glucuronidated forms like PR-104G. nih.govnih.gov By comparing the retention times and absorbance spectra of peaks in a sample to those of authentic standards, researchers can identify and quantify these specific compounds. researchgate.net This technique has been instrumental in characterizing the metabolic profile of PR-104 in various preclinical models and human samples. nih.govresearchgate.net

Mass Spectrometry (MS) for Detection and Structural Characterization

Mass spectrometry is an indispensable tool in the study of PR-104 metabolites, providing high sensitivity and the structural information necessary for their definitive identification. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive detection and confident identification of drug metabolites. nih.govnih.govyoutube.com This technique involves selecting a precursor ion (the molecular ion of a potential metabolite) and fragmenting it to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern serves as a molecular fingerprint, allowing for highly specific identification even at low concentrations. yuanyue.li

For PR-104, LC-MS/MS has been used to quantify the levels of the active metabolites PR-104H and PR-104M in cell lines under different oxygen conditions, demonstrating the hypoxia-selective activation of the prodrug. nih.gov The use of deuterated internal standards in LC-MS/MS assays ensures high accuracy and precision in pharmacokinetic studies of PR-104A. researchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) in Metabolite Profiling

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high mass accuracy and high resolution. nih.govscripps.edu UPLC-Q-TOF-MS/MS has become a key platform for comprehensive metabolite profiling in complex biological samples. mdpi.commdpi.com The high mass accuracy of a Q-TOF instrument allows for the determination of the elemental composition of unknown metabolites, which is a critical first step in their structural elucidation. scripps.edu

This technology enables researchers to perform untargeted metabolomics, where all detectable ions are measured to create a global snapshot of the metabolome. mdpi.comresearchgate.net By comparing samples from treated versus untreated systems, scientists can identify all metabolites of PR-104, including those formed through less common pathways like glutathione (B108866) conjugation or oxidative N-dealkylation, which have been identified in preclinical studies. nih.govuni.lu

| Technique | Primary Application | Key Advantage |

|---|---|---|

| Tandem MS (e.g., Triple Quadrupole) | Targeted quantification | High sensitivity and specificity for known metabolites. nih.gov |

| Q-TOF-MS/MS | Untargeted profiling and identification | High mass accuracy for determining elemental composition of unknown metabolites. scripps.edumdpi.com |

Identification of Characteristic Fragment Ions and Neutral Losses for Metabolite Structure Elucidation

The final step in identifying a metabolite is elucidating its precise chemical structure, which is achieved by interpreting its MS/MS fragmentation spectrum. scripps.eduiiisci.org During tandem mass spectrometry, the metabolite ion is fragmented in a controlled manner, and the resulting fragment ions and neutral losses (the mass difference between the precursor and fragment ion) provide clues about the molecule's structure. researchgate.net

The analysis of these fragmentation patterns allows researchers to pinpoint the site of metabolic modification. For instance, the addition of a glucuronide moiety (+176 Da) or a glutathione conjugate can be identified by characteristic neutral losses and fragment ions. By systematically analyzing the MS/MS spectra, a fragmentation tree can be constructed, representing the relationships between different fragments of a metabolite and helping to confirm its proposed structure. iiisci.org This detailed structural analysis is essential for understanding how biotransformations alter the chemical properties and biological activity of the parent drug.

Sample Preparation Strategies for Biological Research Matrices (e.g., Cell Lysates, Tissue Homogenates, Non-Human Biofluids)

The accurate quantification of PR-104M in complex biological matrices is critically dependent on the sample preparation strategy. The primary goals of this stage are to effectively halt metabolic processes, isolate the analyte from interfering matrix components, and prepare a clean sample compatible with the downstream analytical technique, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Cell Lysates: For in vitro studies using cell cultures, sample preparation begins with the rapid quenching of metabolic activity to prevent any further conversion of the analyte. This is commonly achieved by washing the cells with ice-cold phosphate-buffered saline (PBS) followed by the immediate addition of a cold organic solvent, such as methanol, often kept at temperatures as low as -80°C.

A common procedure involves the following steps:

Cell Harvesting: The cell culture medium is removed, and the adherent cells are washed with cold PBS to eliminate extracellular components.

Metabolic Quenching & Lysis: A precise volume of ice-cold methanol is added to the cell plate. This step simultaneously stops enzymatic activity and lyses the cells, releasing the intracellular metabolites.

Scraping and Collection: The cells are mechanically scraped from the plate into the methanol solution. The resulting lysate, containing cell debris and extracted metabolites, is collected into a microcentrifuge tube.

Protein Precipitation: The cold methanol effectively precipitates the majority of cellular proteins.

Centrifugation: The lysate is centrifuged at high speed (e.g., >13,000 rpm) and low temperature (e.g., 4°C) to pellet the precipitated proteins and cell debris.

Supernatant Collection: The clear supernatant, which contains PR-104M and other small molecules, is carefully transferred to a new tube for analysis or storage at -80°C.

Tissue Homogenates: For preclinical animal studies, tissues must be processed to release the analyte.

Tissue Collection: Immediately after excision, tissue samples (typically 10-50 mg) are snap-frozen in liquid nitrogen to halt all metabolic activity and preserve the in vivo state of the metabolites.

Homogenization: The frozen tissue is homogenized in a cold extraction solvent. A common choice is an 80% methanol solution kept on dry ice. Homogenization is performed using mechanical means, such as a bead beater or probe homogenizer, in short bursts to prevent sample heating. ucla.edu

Protein Precipitation and Extraction: Similar to cell lysates, the organic solvent serves to precipitate proteins while extracting the target analyte. The sample is typically vortexed and incubated at a low temperature to ensure complete extraction.

Centrifugation: The homogenate is centrifuged at high speed and low temperature to separate the solid tissue debris and precipitated proteins from the liquid extract.

Supernatant Collection: The resulting supernatant is collected for LC-MS/MS analysis.

Non-Human Biofluids (e.g., Plasma): For biofluids like plasma, the primary sample preparation technique is protein precipitation. An aliquot of the plasma sample is mixed with a volume (typically 3-4 times) of a cold organic solvent like acetonitrile or methanol. This mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then ready for injection into the LC-MS/MS system. This "dilute-and-shoot" approach is often favored for its simplicity and high throughput.

Bioanalytical Method Validation in Preclinical Research (e.g., Linearity, Precision, Accuracy, Recovery)

Before a bioanalytical method can be used to generate reliable concentration data in preclinical studies, it must undergo a rigorous validation process to demonstrate that it is fit for its intended purpose. This validation assesses several key parameters according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following describes the validation of a hypothetical LC-MS/MS assay for PR-104M.

Linearity: Linearity establishes the relationship between the instrument response and the known concentration of the analyte. The calibration curve should be linear over a specified range. This is assessed by preparing a series of calibration standards in the same biological matrix as the study samples (e.g., blank cell lysate) and analyzing them. A linear regression analysis is performed, and the coefficient of determination (r²) is expected to be ≥ 0.99.

Table 1: Illustrative Linearity Data for PR-104M Assay

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | r² |

|---|---|---|---|

| 1.0 | 0.98 | 98.0 | |

| 2.5 | 2.55 | 102.0 | |

| 10 | 10.3 | 103.0 | |

| 50 | 48.5 | 97.0 | 0.998 |

| 200 | 195.0 | 97.5 | |

| 800 | 808.0 | 101.0 |

Precision and Accuracy: Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of the mean test results to the true or nominal value and is expressed as a percentage of the nominal value. Both are evaluated at multiple concentration levels, typically the Lower Limit of Quantification (LLOQ), low, medium, and high-quality control (QC) samples, in multiple replicates on the same day (intra-day) and on different days (inter-day). For preclinical assays, the acceptance criteria are typically an RSD of ≤15% (≤20% at the LLOQ) and accuracy within 85-115% (80-120% at the LLOQ).

Table 2: Illustrative Intra-Day and Inter-Day Precision and Accuracy Data | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | | Inter-Day (n=18, 3 days) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | Precision (%RSD) | Accuracy (%) | Mean Conc. (ng/mL) | Precision (%RSD) | Accuracy (%) | | LLOQ | 1.0 | 1.05 | 8.5 | 105.0 | 1.08 | 11.2 | 108.0 | | Low QC | 3.0 | 2.91 | 6.2 | 97.0 | 2.97 | 7.8 | 99.0 | | Mid QC | 150 | 154.5 | 4.1 | 103.0 | 148.5 | 5.5 | 99.0 | | High QC | 750 | 735.0 | 3.5 | 98.0 | 765.0 | 4.9 | 102.0 |

Recovery: Recovery is the efficiency of the extraction procedure, representing the percentage of the analyte that is successfully removed from the biological matrix. It is determined by comparing the analytical response of an analyte extracted from a QC sample to the response of a post-extraction spiked sample (a blank matrix extract to which the analyte is added) at the same concentration. While high recovery is desirable, the most critical aspect is that the recovery is consistent and reproducible across the concentration range.

Table 3: Illustrative Recovery Data for PR-104M

| QC Level | Nominal Conc. (ng/mL) | Mean Peak Area (Extracted Samples) | Mean Peak Area (Post-Spiked Samples) | Mean Recovery (%) | Precision (%RSD) |

|---|---|---|---|---|---|

| Low QC | 3.0 | 18,540 | 21,880 | 84.7 | 7.1 |

| Mid QC | 150 | 945,200 | 1,098,500 | 86.0 | 5.4 |

Future Research Directions on Pr 104 Metabolite M22

Elucidation of Undiscovered Metabolites and Their Biological Activity

While PR-104H and PR-104M are recognized as the primary cytotoxic agents derived from PR-104A, the complete metabolic fate of the parent compound is complex and warrants further investigation. researchgate.netnih.gov Studies have identified several other metabolic routes, including oxidative N-dealkylation of the mustard group and O-glucuronidation of the hydroxyethyl (B10761427) side chain. nih.govresearchgate.net These pathways are generally considered to be involved in inactivation and detoxification. nih.gov

Future research should aim to comprehensively identify all metabolic products of PR-104A in various biological systems. A critical question is whether any of these "minor" or "inactivation" metabolites possess their own distinct biological activities, either cytotoxic, modulatory, or even potentially toxic to normal tissues. For instance, N-dealkylation could result in the formation of reactive aldehyde derivatives with their own toxicity profiles. nih.govresearchgate.net A thorough characterization of the complete metabolome and the biological activity of each component is essential for a full understanding of the drug's in vivo effects.

Detailed Structural-Activity Relationship Studies for Enhanced Potency and Selectivity of Active Metabolites

The clinical development of PR-104 has been hampered by off-target activation in normal tissues. nih.govsemanticscholar.org This is primarily due to the enzyme aldo-keto reductase 1C3 (AKR1C3), which can activate PR-104A to its cytotoxic metabolites PR-104H and PR-104M under normal oxygen conditions (aerobically). aacrjournals.orgnih.gov This activation in tissues like the bone marrow is thought to be a major cause of the myelotoxicity observed in clinical trials. nih.govsemanticscholar.org

Consequently, a crucial area for future research is detailed structure-activity relationship (SAR) studies. The goal is to design new dinitrobenzamide mustard analogues that retain or exceed the potency of the PR-104M/H metabolites generated under hypoxia while minimizing or eliminating activation by AKR1C3. nih.gov By modifying the chemical structure of the prodrug, it is possible to alter its substrate specificity for different reductases. For example, increasing the size of the nitrogen mustard leaving group has been shown to alter metabolic pathways and improve stability. nih.gov This research has already led to the development of compounds like SN29176, which is resistant to AKR1C3 activation while remaining a good substrate for hypoxia-selective one-electron reductases like cytochrome P450 oxidoreductase (POR). nih.gov Further SAR studies will be vital for fine-tuning the balance between hypoxic potency and aerobic safety.

Table 1: Comparison of Hypoxia Selectivity for PR-104A and an AKR1C3-Resistant Analogue

| Cell Line | Endogenous AKR1C3 Status | Hypoxia Cytotoxicity Ratio (HCR)¹ for PR-104A | Hypoxia Cytotoxicity Ratio (HCR)¹ for SN29176 |

| SiHa | Positive | 10 | 28 |

| H460 | Positive | 7 | 24 |

| HCT116 | Negative | 36 | 22 |

| HCT116-POR² | Negative | >303 | 145 |

¹Hypoxia Cytotoxicity Ratio (HCR) is the ratio of aerobic IC₅₀ to anoxic IC₅₀; a higher value indicates greater hypoxia selectivity. nih.gov ²HCT116 cells engineered to overexpress cytochrome P450 oxidoreductase (POR). nih.gov Data sourced from Mowday et al. (2021). nih.gov

Exploration of Novel Activating Enzymes or Environmental Conditions in Preclinical Models

The activation of PR-104A is currently understood to be mediated by one-electron reductases (e.g., POR) under hypoxia and the two-electron reductase AKR1C3. nih.gov However, the full spectrum of enzymes capable of metabolizing this prodrug may not be fully known. Future research should explore other potential activating enzymes, both human and microbial. For instance, certain bacterial nitroreductases, such as YfkO from Bacillus licheniformis, have been investigated for their potential use in directed enzyme prodrug therapy (DEPT) approaches with dinitrobenzamide mustards. nih.gov

Beyond specific enzymes, the influence of the broader tumor microenvironment on prodrug activation needs more detailed study. Factors such as pH, nutrient levels, and the presence of other metabolites could potentially modulate the activity of activating enzymes or the stability of the prodrug and its metabolites. Preclinical models that more accurately replicate the complex and heterogeneous conditions of human tumors will be essential for identifying novel activation pathways or environmental dependencies that could be exploited for therapeutic gain.

Characterization of Resistance Mechanisms to PR-104 Metabolite M22 in Experimental Systems

As with any cytotoxic agent, the development of resistance is a major clinical challenge. The active metabolites PR-104H and PR-104M exert their anticancer effect primarily by forming DNA inter-strand crosslinks. nih.govresearchgate.net Therefore, a primary mechanism of resistance is likely the upregulation of DNA repair pathways. researchgate.net Specifically, cells deficient in pathways that repair cross-links, such as the Fanconi Anemia or homologous recombination pathways, have shown increased sensitivity to PR-104. researchgate.net

Future research must focus on the detailed characterization of these resistance mechanisms. This includes identifying the specific DNA repair proteins involved, understanding how their expression is regulated in resistant cells, and exploring strategies to overcome this resistance. For example, combining PR-104 with inhibitors of key DNA repair proteins could be a promising therapeutic strategy. Furthermore, other potential resistance mechanisms, such as decreased prodrug uptake, altered metabolic inactivation (e.g., enhanced glucuronidation), or increased drug efflux, should be systematically investigated in experimental systems.

Development of Next-Generation Prodrugs Designed to Optimize PR-104 Metabolite M22 Formation and Activity

Building on SAR studies, the ultimate goal is to develop next-generation prodrugs that optimize the formation and activity of the cytotoxic metabolites in the tumor while minimizing systemic exposure and toxicity. nih.govnih.gov A key objective is designing out the unwanted aerobic activation by AKR1C3 to restore tumor selectivity and widen the therapeutic window. nih.gov

The development of SN35141, the phosphate (B84403) pre-prodrug of the AKR1C3-resistant analogue SN29176, is a significant step in this direction. nih.gov In preclinical models, SN35141 demonstrated superior hypoxic tumor cell killing compared to PR-104, particularly when combined with radiation. nih.gov Future efforts should continue this trajectory, exploring further chemical modifications to:

Enhance reduction by hypoxia-associated enzymes.

Improve physiochemical properties, such as solubility and tumor penetration.

Optimize the diffusion and bystander effect of the active metabolites once formed. nih.gov

Reduce susceptibility to inactivating metabolic pathways. nih.gov

The development of such optimized, next-generation agents holds the promise of harnessing the full potential of hypoxia-activated dinitrobenzamide mustards for cancer therapy. nih.gov

Q & A

Q. How can researchers enhance reproducibility in PR-104/M22 studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.